molecular formula C19H29NO2 B12732550 4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine CAS No. 130688-23-2

4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine

Cat. No.: B12732550
CAS No.: 130688-23-2
M. Wt: 303.4 g/mol
InChI Key: IJXHUROMQMYMIR-UHFFFAOYSA-N
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Description

4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to a tetrahydropyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine typically involves the formation of the tetrahydropyran ring followed by the attachment of the morpholine moiety. One common method for synthesizing tetrahydropyrans is through the oxa-6π-electrocyclization of dienones . This method involves the use of dienones and specific catalysts to form the tetrahydropyran ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and may have similar chemical properties.

    Morpholine derivatives: These compounds share the morpholine ring structure and may have similar biological activities.

Uniqueness

4-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)morpholine is unique due to the combination of the tetrahydropyran and morpholine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

130688-23-2

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]morpholine

InChI

InChI=1S/C19H29NO2/c1-18(2)16-19(9-13-22-18,17-6-4-3-5-7-17)8-10-20-11-14-21-15-12-20/h3-7H,8-16H2,1-2H3

InChI Key

IJXHUROMQMYMIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2CCOCC2)C3=CC=CC=C3)C

Origin of Product

United States

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